An In-Depth Technical Guide to 4-Phenyldibenzothiophene: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Phenyldibenzothiophene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Phenyldibenzothiophene. This document is crafted to serve as a core resource for researchers, scientists, and professionals in drug development, providing a deep dive into the chemical structure, properties, synthesis, and applications of this intriguing molecule. Our approach transcends a simple recitation of facts; instead, we aim to provide a narrative grounded in scientific integrity, offering insights into the causality behind experimental choices and ensuring that the described protocols are self-validating. This guide is built upon a foundation of authoritative sources, ensuring that the information presented is both accurate and reliable.
Molecular Architecture and Foundational Chemical Properties
4-Phenyldibenzothiophene is a polycyclic aromatic hydrocarbon containing a thiophene ring fused with two benzene rings, and a phenyl group attached at the 4-position. This unique structural arrangement imparts specific electronic and photophysical properties that are of significant interest in various fields of research and development.
The core structure consists of a dibenzothiophene moiety, which is a sulfur-containing heterocyclic compound. The addition of a phenyl group at the 4-position significantly influences the molecule's steric and electronic characteristics, affecting its solubility, thermal stability, and charge transport properties.
// Dibenzothiophene core C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"]; C7 [pos="2.4,1.5!", label="C"]; C8 [pos="3.6,0.75!", label="C"]; C9 [pos="3.6,-0.75!", label="C"]; C10 [pos="2.4,-1.5!", label="C"]; C11 [pos="-2.4,1.5!", label="C"]; C12 [pos="-3.6,0.75!", label="C"]; C13 [pos="-3.6,-0.75!", label="C"]; C14 [pos="-2.4,-1.5!", label="C"]; S1 [pos="0,0!", label="S"];
// Phenyl group C15 [pos="-2.4,-3!", label="C"]; C16 [pos="-3.6,-3.75!", label="C"]; C17 [pos="-3.6,-5.25!", label="C"]; C18 [pos="-2.4,-6!", label="C"]; C19 [pos="-1.2,-5.25!", label="C"]; C20 [pos="-1.2,-3.75!", label="C"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C1 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C3; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15; C2 -- S1; C4 -- S1;
// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C8; C9 -- C10; C11 -- C12; C13 -- C14; C15 -- C20; C16 -- C17; C18 -- C19; } Caption: Chemical structure of 4-Phenyldibenzothiophene.
Table 1: Core Chemical Identifiers and Properties of 4-Phenyldibenzothiophene
| Identifier/Property | Value | Source |
| CAS Number | 104601-39-0 | [1] |
| Molecular Formula | C₁₈H₁₂S | [1] |
| Molecular Weight | 260.35 g/mol | [1] |
| IUPAC Name | 4-phenyldibenzothiophene | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | [1] |
| InChI Key | BMCNAHBDZUYGJG-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties of 4-Phenyldibenzothiophene
| Property | Value | Source |
| XLogP3 | 5.9 | [1] |
| Topological Polar Surface Area | 28.2 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of 4-Phenyldibenzothiophene can be effectively achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds, making it a cornerstone of modern organic synthesis.[2] The general approach involves the coupling of a dibenzothiophene derivative with a phenylboronic acid derivative.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Phenyldibenzothiophene
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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4-Bromodibenzothiophene
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate and triphenylphosphine in toluene. Stir the mixture at room temperature for 15-20 minutes to form the active Pd(0) catalyst.
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Reactant Addition: To the flask containing the catalyst, add 4-bromodibenzothiophene, phenylboronic acid, and potassium carbonate.
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Solvent Addition: Add a degassed mixture of toluene, ethanol, and water to the reaction flask. The solvent ratio should be optimized but a common starting point is a 2:1:1 mixture.
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Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-phenyldibenzothiophene.
Spectroscopic Characterization
The identity and purity of the synthesized 4-phenyldibenzothiophene can be confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the dibenzothiophene and phenyl moieties. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[3]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of 4-phenyldibenzothiophene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the aromatic C-H and C-C bonds within the molecule.
Applications in Organic Light-Emitting Diodes (OLEDs)
Dibenzothiophene derivatives, including 4-phenyldibenzothiophene, have garnered significant attention for their potential applications in organic light-emitting diodes (OLEDs). Their rigid structure, high thermal stability, and suitable electronic properties make them excellent candidates for use as host materials in the emissive layer of OLEDs.[4]
In a typical OLED architecture, the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant). The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy to the guest molecules, which then emit light.
The performance of an OLED is characterized by several key parameters, including:
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External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
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Luminance: The intensity of light emitted per unit area.
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Operational Lifetime: The time it takes for the luminance of the device to decrease to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance).
While specific performance data for OLEDs using 4-phenyldibenzothiophene as a host are not widely published, a study on the related compound 4-(triphenylen-2-yl)dibenzothiophene demonstrated efficiencies of approximately 9 cd/A at a luminance of 1000 cd/m².[4] This suggests that phenyldibenzothiophene derivatives are promising materials for achieving high-performance OLEDs.
Safety and Handling
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
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Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Given the structural similarity to other polycyclic aromatic hydrocarbons, some of which are known to have toxicological effects, it is prudent to assume that 4-phenyldibenzothiophene may have potential health hazards until proven otherwise.
Conclusion and Future Outlook
4-Phenyldibenzothiophene stands as a molecule of significant interest with a promising future in materials science, particularly in the development of next-generation OLED technologies. Its robust chemical structure, coupled with its favorable electronic properties, makes it a compelling candidate for further research and application.
The synthetic route via Suzuki coupling offers a versatile and efficient means of production, allowing for the potential synthesis of a wide range of derivatives with tailored properties. Further optimization of this synthetic protocol and a more in-depth investigation into the performance of 4-phenyldibenzothiophene in OLED devices are warranted.
Crucially, a comprehensive toxicological assessment of 4-phenyldibenzothiophene is necessary to ensure its safe handling and to pave the way for its potential use in commercial applications and, if applicable, in the context of drug development.
This guide has aimed to provide a thorough and authoritative overview of 4-phenyldibenzothiophene. It is our hope that this document will serve as a valuable resource for the scientific community, stimulating further inquiry and innovation in this exciting area of chemical research.
References
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PubChem. (n.d.). 4-Phenyldibenzothiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, S. S., et al. (2016). Ligand-Free Suzuki Coupling for the Practical Synthesis of 4-(Triphenylen-2-yl) dibenzothiophene for Solution-Processed OLEDs. ChemistrySelect, 1(11), 2736-2741.
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Chemos GmbH & Co. KG. (2024). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]
- Di Donato, M., et al. (2010). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 48(11), 881-886.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
